molecular formula C11H11FN2O B12977525 (R)-6-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile

(R)-6-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile

Cat. No.: B12977525
M. Wt: 206.22 g/mol
InChI Key: WWXWBJAULXYOCK-SNVBAGLBSA-N
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Description

®-6-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile is a compound that features a pyrrolidine ring, a fluorine atom, a hydroxyl group, and a benzonitrile moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

®-6-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

®-6-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-6-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and fluorine atom contribute to its binding affinity and selectivity towards certain proteins and enzymes. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6-Fluoro-2-hydroxy-3-(pyrrolidin-2-yl)benzonitrile is unique due to the presence of the fluorine atom, which enhances its biological activity and stability. The combination of the hydroxyl group and benzonitrile moiety also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

6-fluoro-2-hydroxy-3-[(2R)-pyrrolidin-2-yl]benzonitrile

InChI

InChI=1S/C11H11FN2O/c12-9-4-3-7(10-2-1-5-14-10)11(15)8(9)6-13/h3-4,10,14-15H,1-2,5H2/t10-/m1/s1

InChI Key

WWXWBJAULXYOCK-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C(=C(C=C2)F)C#N)O

Canonical SMILES

C1CC(NC1)C2=C(C(=C(C=C2)F)C#N)O

Origin of Product

United States

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